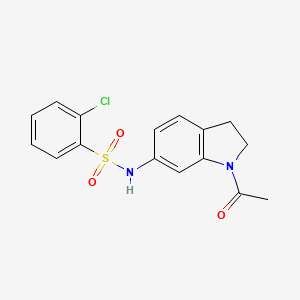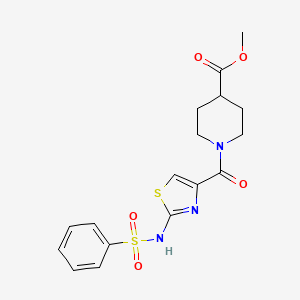
N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide
Übersicht
Beschreibung
N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide, also known as ML239, is a small molecule compound that has been synthesized for the purpose of scientific research. It is a potential drug candidate that has been studied for its mechanism of action and potential therapeutic applications.
Wirkmechanismus
N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histones. HDAC inhibition leads to an increase in histone acetylation, which can alter gene expression and affect cellular processes such as cell cycle progression and apoptosis. N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide has been shown to selectively inhibit HDAC1 and HDAC3, which are overexpressed in cancer cells and have been implicated in neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to protect neurons from oxidative stress and reduce inflammation in animal models of neurodegenerative diseases. N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide has been shown to alter gene expression in cancer cells and affect cellular processes such as angiogenesis and metastasis. In addition, N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide has been shown to have low toxicity in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide has several advantages for use in lab experiments. It is a small molecule compound that can be easily synthesized and modified for structure-activity relationship studies. It has been shown to selectively inhibit HDAC1 and HDAC3, which can be useful for studying the role of specific HDAC isoforms in cellular processes. N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide has also been shown to have low toxicity in vitro and in vivo, which makes it a potential drug candidate. However, N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide has limitations such as its low solubility and poor pharmacokinetic properties, which can affect its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide research. One direction is to optimize the synthesis method to improve the yield and purity of N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide. Another direction is to modify the structure of N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide to improve its solubility and pharmacokinetic properties. N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide can also be used as a tool compound for chemical biology research to study the role of HDACs in cellular processes. In addition, N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide can be studied for its potential therapeutic applications in other diseases such as inflammatory diseases and viral infections.
Wissenschaftliche Forschungsanwendungen
N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide has also been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's diseases. In addition, N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide has been studied for its potential as a tool compound for chemical biology research.
Eigenschaften
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-3-chloro-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c1-11(21)20-8-7-12-3-4-13(9-16(12)20)19-25(22,23)14-5-6-17(24-2)15(18)10-14/h3-6,9-10,19H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXFTLSUCIOAMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B3398765.png)
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B3398766.png)
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B3398768.png)
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}-N-(3-methoxybenzyl)acetamide](/img/structure/B3398792.png)
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B3398799.png)
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}-N-cyclohexylacetamide](/img/structure/B3398805.png)
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B3398812.png)
![2-(4-Chlorophenyl)-4-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B3398822.png)
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-cyanophenyl)acetamide](/img/structure/B3398829.png)
![2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methylphenyl)acetamide](/img/structure/B3398832.png)


![N-cyclohexyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B3398864.png)
![methyl 3-((8-chloro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzoate](/img/structure/B3398873.png)